Quinazoline-4,6-diyl diacetate
Description
Significance of the Quinazoline (B50416) Scaffold in Chemical and Biological Research
The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in medicinal chemistry. mdpi.comsemanticscholar.org This heterocyclic system is not only structurally stable but also serves as a versatile backbone for the development of a wide array of biologically active compounds. omicsonline.orgresearchgate.net Its importance is underscored by the fact that over 200 naturally occurring alkaloids from plants, animals, and microorganisms contain the quinazoline core. mdpi.comsemanticscholar.org
The pharmacological significance of quinazoline derivatives is extensive, with research demonstrating a broad spectrum of activities, including:
Antibacterial mdpi.comresearchgate.net
Anti-inflammatory mdpi.commdpi.com
Antimalarial ekb.egactascientific.com
Antihypertensive ekb.egnih.gov
Anticonvulsant nih.gov
This wide range of biological responses has spurred significant interest among medicinal chemists to synthesize and investigate new quinazoline derivatives, leading to the development of several clinically approved drugs. ekb.egnih.gov The stability of the quinazoline nucleus allows for various chemical modifications, enabling the creation of molecules with targeted therapeutic properties. omicsonline.orgresearchgate.net
Research Trajectory of Quinazoline-4,6-diyl Diacetate and Related Quinazoline Derivatives
The research into quinazoline derivatives has been a dynamic and evolving field. nih.govresearchgate.net Early investigations focused on the synthesis and exploration of the fundamental biological activities of the quinazoline core. mdpi.comsemanticscholar.org Over time, the focus has shifted towards the design and synthesis of more complex and substituted derivatives with enhanced and specific therapeutic activities. mdpi.comrsc.org
A significant area of research has been in the development of quinazoline-based anticancer agents. emanresearch.orgnih.gov Many of these compounds function as kinase inhibitors, targeting enzymes like EGFR (epidermal growth factor receptor) that are crucial for cell growth and proliferation. emanresearch.orgnih.gov This has led to the successful development of several FDA-approved anticancer drugs. nih.gov
Furthermore, research has expanded to investigate quinazoline derivatives for a multitude of other therapeutic applications, including their potential as antiviral agents, particularly against HIV, and as antibacterial compounds. rsc.orgresearchgate.netnih.gov The ability to modify the quinazoline structure at various positions allows for the fine-tuning of its biological activity, making it a privileged scaffold in drug discovery. researchgate.netnih.gov
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential as a prodrug or a molecule with unique biological properties stemming from the diacetate substitutions at the 4 and 6 positions. The acetate (B1210297) groups could be hydrolyzed in vivo to reveal hydroxyl groups, potentially altering the compound's activity and targeting.
Scope and Research Objectives for Academic Inquiry
Given the established importance of the quinazoline scaffold, academic inquiry into this compound could pursue several promising research objectives. A primary goal would be the synthesis and complete chemical characterization of the compound. Following this, a thorough investigation of its biological activities would be paramount.
Key research questions could include:
What are the optimal synthetic routes to produce this compound in high yield and purity?
What are the detailed physicochemical properties of the compound?
Does this compound exhibit any significant biological activity, for instance, as an anticancer, antiviral, or anti-inflammatory agent?
What is the mechanism of action for any observed biological effects? Does it act as a prodrug, with the acetate groups being cleaved to an active form?
How do the acetate groups at the 4 and 6 positions influence the compound's solubility, stability, and biological activity compared to other quinazoline derivatives?
Answering these questions would not only contribute to the fundamental understanding of this specific compound but also broaden the knowledge base of quinazoline chemistry and its potential applications in medicine.
Data Tables
Table 1: Investigated Biological Activities of the Quinazoline Scaffold
| Biological Activity | Reference(s) |
| Anticancer | mdpi.comekb.egemanresearch.orgnih.govnih.gov |
| Antiviral | mdpi.comrsc.orgnih.gov |
| Antibacterial | mdpi.comresearchgate.net |
| Anti-inflammatory | mdpi.commdpi.com |
| Antimalarial | ekb.egactascientific.com |
| Antihypertensive | ekb.egnih.gov |
| Anticonvulsant | nih.gov |
| Analgesic | mdpi.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O4 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
(4-acetyloxyquinazolin-6-yl) acetate |
InChI |
InChI=1S/C12H10N2O4/c1-7(15)17-9-3-4-11-10(5-9)12(14-6-13-11)18-8(2)16/h3-6H,1-2H3 |
InChI Key |
MFHCMDRGUVPOCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=CN=C2OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Quinazoline-4,6-diyl Diacetate and its Precursors
The construction of the quinazoline (B50416) scaffold is a well-documented area of heterocyclic chemistry, with numerous pathways developed from a variety of starting materials.
The formation of the fundamental quinazoline ring system is typically achieved through cyclization and condensation reactions. A variety of starting materials and reaction types have been established. One common approach involves the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids in a palladium-catalyzed, three-component tandem assembly. frontiersin.orgnih.gov Another widely used method is the condensation of 2-aminobenzophenones or 2-aminobenzaldehydes with a nitrogen source, such as benzylamines or ammonium (B1175870) acetate (B1210297). frontiersin.orgorganic-chemistry.orgtandfonline.com
Classical methods, such as the Gabriel synthesis, involve the oxidation of 3,4-dihydroquinazoline. mdpi.com Modern approaches often utilize multicomponent reactions (MCRs) which allow for the construction of complex molecules from simple precursors in a single step, enhancing efficiency. tandfonline.comopenmedicinalchemistryjournal.com For instance, 2,4-disubstituted-1,2-dihydroquinazolines have been synthesized via a multicomponent reaction of aromatic aldehydes and 2-aminobenzophenone (B122507) using urea (B33335) as an ammonia (B1221849) source under microwave conditions. openmedicinalchemistryjournal.com
The table below summarizes various approaches to the quinazoline core synthesis.
Table 1: Selected Cyclization and Condensation Reactions for Quinazoline Core Synthesis
| Starting Materials | Reagents/Catalyst | Product Type | Reference(s) |
|---|---|---|---|
| 2-Aminobenzophenones, Aldehydes, Ammonium Acetate | CuFe₂O₄ Nanoparticles | 2-Arylquinazolines | frontiersin.org |
| 2-Aminobenzonitriles, Aryl Boronic Acids, Aldehydes | Palladium Catalyst | Substituted Quinazolines | frontiersin.orgnih.gov |
| 2-Aminobenzophenones, Benzylamines | Ceric Ammonium Nitrate (CAN)-TBHP | 2-Phenylquinazolines | organic-chemistry.org |
| o-Iodobenzaldehydes, Amidine Hydrochlorides | Copper(I) Iodide (CuI) | Functionalized Quinazolines | nih.govnih.gov |
| Anthranilic Acid, Urea | Fusion (heating) | 1,2,3,4-Tetrahydro-2,4-dioxoquinazoline | nih.gov |
Direct synthetic routes for this compound are not extensively detailed in the literature; however, its synthesis can be inferred from established multi-step procedures for analogous compounds. A plausible pathway involves the initial synthesis of a quinazoline-4,6-diol precursor, followed by a diacetylation reaction.
The synthesis would likely begin with a substituted anthranilic acid derivative, specifically 2-amino-5-hydroxybenzoic acid, to introduce the hydroxyl group at the position that will become C-6 of the quinazoline ring. The second hydroxyl group, at the C-4 position, is often introduced by synthesizing a quinazolin-4-one intermediate, which can then be converted to the 4-hydroxy tautomer or a 4-chloro derivative that is subsequently hydrolyzed.
A related multi-step synthesis for a diacetate derivative involves the N-alkylation of quinazoline-2,4(1H,3H)-dione with ethyl chloroacetate, followed by hydrolysis of the resulting nitrile groups to form a diacetic acid derivative. nih.gov This diacid is then esterified to yield dimethyl 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate. nih.gov While this procedure functionalizes the N-1 and N-3 positions, a similar principle of building the core followed by functional group manipulation would apply to the synthesis of this compound. The final step in the synthesis of the title compound would be a standard acetylation of the quinazoline-4,6-diol precursor, likely using acetic anhydride (B1165640) with a base or acid catalyst.
A wide array of reagents and catalytic systems are employed to facilitate the synthesis of the quinazoline scaffold, offering control over reaction conditions and yields. frontiersin.orgnih.gov Transition metal catalysts are particularly prominent. mdpi.comnih.gov
Palladium (Pd) Catalysts : Systems like Pd(OAc)₂ and Pd(PPh₃)Cl₂ are used in coupling and cyclization reactions, for example, in the three-component synthesis from 2-aminobenzonitriles. frontiersin.orgnih.govnih.gov
Copper (Cu) Catalysts : Copper salts such as CuI, CuCl, CuCl₂, and Cu(OTf)₂ are versatile catalysts for Ullmann condensations, oxidative cyclizations, and multicomponent reactions. nih.govmdpi.comnih.gov They are often used with ligands or co-catalysts like DABCO and 4-HO-TEMPO. mdpi.com
Iron (Fe) Catalysts : FeCl₂ has been used for C(sp³)-H oxidation and subsequent intramolecular C-N bond formation to yield quinazolines from 2-alkylamino N-H ketimines. mdpi.comfrontiersin.org
Cobalt (Co) Catalysts : Cobalt-based systems, including heterogeneous catalysts like ZIF-67, have been employed for the cyclization of 2-aminobenzoketones with benzylamines. frontiersin.org
Ruthenium (Ru) Catalysts : In-situ formed ruthenium catalysts enable dehydrogenative coupling reactions of 2-aminophenyl ketones with amines. organic-chemistry.org
Metal-Free Systems : Iodine (I₂) is an effective catalyst for oxidative C-H amination, often using oxygen as the oxidant. frontiersin.org Oxidizing agents like tert-butylhydroperoxide (TBHP) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also used in transition-metal-free oxidative cyclizations. frontiersin.org
Table 2: Common Catalysts and Reagents in Quinazoline Synthesis
| Catalyst/Reagent | Type | Role/Reaction | Reference(s) |
|---|---|---|---|
| Palladium Acetate (Pd(OAc)₂) | Transition Metal Catalyst | C-C and C-N bond formation, Tandem reactions | nih.govnih.gov |
| Copper(I) Iodide (CuI) | Transition Metal Catalyst | Ullmann condensation, C-arylation | nih.govnih.govnih.gov |
| Iron(II) Chloride (FeCl₂) | Transition Metal Catalyst | C(sp³)-H oxidation, Intramolecular cyclization | mdpi.comfrontiersin.org |
| Cobalt ZIF-67 | Heterogeneous Catalyst | Oxidative cyclization | frontiersin.org |
| Ceric Ammonium Nitrate (CAN) | Oxidant | Oxidative cyclization | organic-chemistry.org |
| Iodine (I₂) | Metal-Free Catalyst | Oxidative C-H amination | frontiersin.org |
| tert-Butylhydroperoxide (TBHP) | Oxidant | Oxidative cyclization, Dehydrogenation | frontiersin.orgmdpi.com |
Functionalization and Derivatization Strategies
Once the quinazoline core is formed, it can be modified at various positions to introduce different functional groups, a key step in tailoring the molecule for specific applications.
The quinazoline scaffold offers several sites for functionalization, with the C-4 position being particularly reactive. chim.itbeilstein-journals.org
C-4 Position : The C-4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), especially when it bears a good leaving group like a chlorine atom. chim.itscielo.br This allows for the introduction of a wide variety of substituents, including amino and arylamino groups. chim.itscielo.br Electrochemical methods have also been developed for the direct C4–H functionalization of quinazolines. acs.org
C-6 and C-7 Positions : These positions on the benzo ring can be functionalized, often by starting with pre-functionalized anthranilic acid derivatives. scielo.brscispace.com For example, structural modifications at the C-6 and C-7 positions of 4-anilinoquinazolines have been investigated to modulate biological activity. scielo.br
N-1 and N-3 Positions : The nitrogen atoms in the pyrimidine (B1678525) ring can be alkylated. For instance, quinazoline-2,4(1H,3H)-dione can undergo N-alkylation at both the N-1 and N-3 positions. nih.gov This allows for the introduction of side chains, such as those bearing ester or acid functionalities.
Esterification and deacetylation are fundamental transformations for introducing and removing acetate groups, which is directly relevant to the synthesis and potential reactions of this compound.
Esterification : The formation of the diacetate ester on the quinazoline-4,6-diol precursor would be achieved through esterification. A standard method is the use of acetic anhydride in the presence of a base like pyridine (B92270) or an acid catalyst. Alternatively, Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP), is effective for coupling carboxylic acids (like acetic acid) to alcohols, and has been applied to quinazoline derivatives. acs.org The synthesis of dimethyl 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate was achieved by reacting the corresponding diacid with methanol (B129727) in the presence of sulfuric acid. nih.gov
Deacetylation : The reverse reaction, deacetylation, is typically an ester hydrolysis reaction. This can be accomplished under acidic or basic conditions. For example, treatment with aqueous acid (e.g., HCl) or base (e.g., NaOH) would cleave the ester bonds of this compound to regenerate the quinazoline-4,6-diol. This reaction is a common deprotection strategy in multi-step organic synthesis.
Introduction of Heterocyclic Moieties and Side Chains
The quinazoline core is a privileged scaffold in medicinal chemistry, and its biological activity can be significantly modulated by the introduction of various heterocyclic moieties and side chains. omicsonline.orgnih.gov The stability of the quinazolinone nucleus makes it an ideal foundation for chemical modification. omicsonline.org Researchers have explored substitutions at various positions of the quinazoline ring to enhance therapeutic properties. nih.govnih.gov
For instance, the introduction of different heterocyclic moieties to the 3-position of the quinazolinone ring system is a common strategy to increase chemotherapeutic activity. omicsonline.org Studies have shown that quinazoline derivatives with an imidazole (B134444) or a triazole moiety on the 2-alkyl side chain can exhibit increased anti-inflammatory effects. nih.gov Similarly, the presence of an amine or substituted amine at the 4-position, along with halogens or electron-rich groups at the 6-position, can boost anti-cancer and anti-microbial activities. nih.gov
The development of novel synthetic methods has enabled the introduction of a wide array of functional groups. One-pot, multi-component reactions are particularly efficient for creating diverse quinazoline derivatives. For example, a three-component reaction has been used to synthesize novel oxazepine-quinazolinone bis-heterocyclic scaffolds. frontiersin.org Another approach involves the palladium-catalyzed synthesis of 2-arylquinazolin-4-ones, which allows for the introduction of various aryl groups.
The following table summarizes various heterocyclic moieties and side chains that have been introduced to the quinazoline scaffold and their resulting biological activities.
| Position of Substitution | Introduced Moiety/Side Chain | Resulting Biological Activity |
| 2-position | Imidazole or triazole on alkyl side chain | Increased anti-inflammatory activity nih.gov |
| 2-position | Aryl groups | Biologically relevant 2-arylquinazolin-4-one backbones |
| 3-position | Heterocyclic moieties | Increased chemotherapeutic activity omicsonline.org |
| 4-position | Amine or substituted amine | Enhanced anti-cancer and anti-microbial activity nih.gov |
| 4-position | 4-Anilinoquinazolines | Potent and selective inhibitors of tyrosine kinase activity |
| 6-position | Halogens or electron-rich groups | Enhanced anti-cancer and anti-microbial activity nih.gov |
| 6-position | Alkyl-thiobenzothiazole side chain | Improved biological activities nih.gov |
Principles of Green Chemistry in Quinazoline Synthesis Research
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline derivatives to develop more environmentally friendly and sustainable methods. nih.govjnanoworld.com These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Several green techniques have been successfully employed for quinazoline synthesis, including the use of microwaves, ultrasound, and green solvents like ionic liquids and deep eutectic solvents (DES). tandfonline.com Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields of quinazolinone derivatives. tandfonline.com
One-pot, multi-component reactions are a cornerstone of green quinazoline synthesis as they reduce the number of synthetic steps and purification processes, thereby minimizing waste. openmedicinalchemistryjournal.com For instance, a four-component procedure for preparing substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions has been developed. rsc.org
The use of eco-friendly catalysts is another key aspect of green chemistry in this field. jnanoworld.com Researchers have utilized various nano-catalysts, such as copper oxide nanoparticles supported on activated carbon and magnetic hydroxyapatite (B223615) nanoparticles, which offer high catalytic efficiency and can be easily recovered and reused. jnanoworld.comacs.org Visible light-driven photocatalysis using natural dyes like curcumin (B1669340) to sensitize titanium dioxide nanoparticles has also emerged as a sustainable method for quinazoline synthesis. mdpi.com This approach utilizes a renewable energy source and operates under mild conditions. mdpi.com
The table below highlights several green chemistry approaches used in quinazoline synthesis.
| Green Chemistry Principle | Method/Reagent | Advantages |
| Use of Green Solvents | Deep Eutectic Solvents (DES), Ionic Liquids (ILs), PEG-400, Water tandfonline.comopenmedicinalchemistryjournal.comacs.org | Reduced use of volatile organic compounds, often recyclable. tandfonline.com |
| Energy Efficiency | Microwave irradiation, Ultrasound, Visible-light photocatalysis tandfonline.commdpi.comrsc.org | Faster reaction rates, milder reaction conditions, reduced energy consumption. tandfonline.commdpi.com |
| Atom Economy | One-pot multi-component reactions openmedicinalchemistryjournal.comrsc.org | High efficiency, reduced waste, and simplified procedures. openmedicinalchemistryjournal.com |
| Use of Green Catalysts | Nano-catalysts (e.g., nano-In2O3, CuO@C), Organocatalysts (e.g., salicylic (B10762653) acid) nih.govjnanoworld.comacs.org | Reusable, high surface area, metal-free options, reduces hazardous waste. nih.govjnanoworld.com |
| Use of Renewable Feedstocks | Curcumin as a natural dye sensitizer (B1316253) mdpi.com | Utilization of renewable resources. mdpi.com |
These green synthetic strategies not only make the production of quinazolines more sustainable but also often lead to higher yields and purity of the final products. tandfonline.com
Structure Activity Relationship Sar Studies and Rational Design
Influence of Substituents at the Quinazoline-4,6-diyl Positions on Biological Activity
The nature and position of substituents on the quinazoline (B50416) scaffold significantly impact the biological activity of the resulting compounds. mdpi.comnih.gov Research has shown that even minor alterations to the quinazoline system can lead to substantial changes in selectivity and potency. mdpi.com
Specifically, the substituents at the 6- and 7-positions of the quinazoline ring have been a major focus of research. mdpi.commdpi.comnih.gov The introduction of bulky substituents at these positions has been found to increase the potency of certain derivatives. mdpi.com For instance, a study on 4-benzothiazoleaminoquinazolines revealed that bulky groups at the 6- or 7-positions enhanced their inhibitory activity. mdpi.com Similarly, another study highlighted that 7-amino propoxy side chain derivatives were more active than their 6-amino propoxy counterparts. mdpi.com
The type of substituent at the 6-position is also a critical determinant of activity. For example, quinazoline derivatives with an alkyl-thiobenzothiazole side chain at the 6-position, combined with an electron-withdrawing group on the 4-aniline ring, have demonstrated improved biological activities. nih.gov Furthermore, the insertion of an arylidene-semicarbazone moiety at the C-6 position of afatinib, a known quinazoline-based drug, resulted in compounds with remarkable antiproliferative activity. mdpi.com In some cases, an iodo-group at the C-6 position was found to be detrimental to the antimicrobial activity of 2,4,6-trisubstituted quinazolines. nih.gov
The following table summarizes the influence of various substituents at the 6-position of the quinazoline core on biological activity:
| Substituent at Position 6 | Observed Effect on Biological Activity | Reference |
| Alkyl-thiobenzothiazole side chain | Improved biological activities | nih.gov |
| Arylidene-semicarbazone moiety | Remarkable antiproliferative activity | mdpi.com |
| Iodo-group | Detrimental to antimicrobial activity | nih.gov |
| Alkynyl group | Potent inhibitory activity | mdpi.com |
| Dioxygenated rings via an amide linkage | Significant EGFR inhibitory activity | mdpi.com |
Impact of Core Structural Modifications on Research Outcomes and Potency
Modifications to the core quinazoline structure have been extensively explored to enhance potency and alter research outcomes. nih.govnih.govresearchgate.net The quinazoline scaffold itself is considered a favorable starting point for developing inhibitors of various enzymes, such as EGFR kinase, due to its affinity for the active site. nih.gov
One common modification involves the substitution at the C-4 position of the quinazoline core. Replacing the traditional aniline (B41778) group with other moieties, such as thiosemicarbazide, has been investigated to identify novel compounds with similar enzyme-binding properties. nih.gov The decylamine (B41302) group substituted at C-4 has been shown to be beneficial for antimicrobial activity. nih.gov Furthermore, inserting a thiophene-2-ylmethanamine at the C-4 position has been found to increase conformational flexibility and lead to good antiproliferative activity. mdpi.com
Another key area of modification is the fusion of other heterocyclic rings to the quinazoline nucleus. For instance, hybrid derivatives of quinazoline-indazole have displayed potent cytotoxic activity. mdpi.com Similarly, the development of 6,7-dimorpholinoalkoxy quinazoline derivatives has yielded compounds with moderate to high antiproliferative activity. nih.gov
The table below illustrates the impact of different core structural modifications on the biological activity of quinazoline derivatives:
| Core Structural Modification | Impact on Biological Activity | Reference |
| Substitution of aniline at C-4 with thiosemicarbazide | Exploration of novel enzyme-binding properties | nih.gov |
| Decylamine group at C-4 | Beneficial for antimicrobial activity | nih.gov |
| Thiophene-2-ylmethanamine at C-4 | Increased conformational flexibility and antiproliferative activity | mdpi.com |
| Fusion with an indazole ring | Potent cytotoxic activity | mdpi.com |
| 6,7-dimorpholinoalkoxy derivatization | Moderate to high antiproliferative activity | nih.gov |
Design Principles for Modulating Pre-clinical Biological Activities of Quinazoline Derivatives
The rational design of quinazoline derivatives with specific preclinical biological activities is guided by several established principles. nih.govresearchgate.netmontana.edu For the development of EGFR tyrosine kinase inhibitors, key design principles include the presence of an aniline moiety at position 4 and electron-donating groups at positions 6 and 7. nih.gov
Structure-activity relationship studies have revealed that for anticancer activity, oxygenated substituents on the quinazoline ring are often beneficial. rsc.org Furthermore, the presence of substituents on a phenyl ring attached to a triazole moiety linked to the quinazoline core can also enhance cytotoxic activity. rsc.org For anti-inflammatory properties, certain substitutions have been shown to yield derivatives with greater activity than reference drugs. researchgate.net
In the context of antimicrobial activity, the integration of heterocyclic rings like triazole, oxadiazole, or thiadiazole at positions N-1 and N-3 of the quinazoline nucleus has been found to be essential. nih.gov The sensitivity of bacteria to quinazoline derivatives can also vary, with gram-positive bacteria often showing higher sensitivity than gram-negative bacteria. nih.gov
Key design principles for modulating the preclinical biological activities of quinazoline derivatives are summarized below:
| Target Activity | Design Principle | Reference |
| EGFR Tyrosine Kinase Inhibition | Aniline moiety at position 4; electron-donating groups at positions 6 and 7. | nih.gov |
| Anticancer Activity | Oxygenated substituents on the quinazoline ring; substituents on a phenyl-triazole moiety. | rsc.org |
| Anti-inflammatory Activity | Specific substitutions leading to enhanced activity over reference drugs. | researchgate.net |
| Antimicrobial Activity | Integration of heterocyclic rings (triazole, oxadiazole, etc.) at N-1 and N-3 positions. | nih.gov |
Computational and Theoretical Chemistry Investigations
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as a quinazoline (B50416) derivative, within the active site of a target protein.
Research on quinazoline analogues has employed molecular docking to explore their interactions with a wide array of biological targets, particularly in cancer therapy. For instance, studies have extensively docked quinazoline derivatives into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. frontiersin.orgnih.gov These simulations have been crucial in rationalizing the inhibitory activity of approved drugs like Gefitinib and Erlotinib, which feature the quinazoline scaffold. nih.gov Docking studies typically reveal key hydrogen bonds between the quinazoline core's nitrogen atoms (N1 and N3) and critical amino acid residues in the hinge region of the kinase, such as methionine. researchgate.net
Beyond EGFR, docking simulations have been applied to understand the interactions of quinazoline derivatives with other significant targets, including:
DNA Gyrase: To investigate potential antibacterial agents. nih.gov
Phosphodiesterase 7 (PDE7): For the development of novel anti-inflammatory drugs. nih.gov
RecQ Helicases: Identifying potential anticancer agents that target DNA repair mechanisms. nih.gov
Cholinesterases (AChE and BuChE): In the search for treatments for Alzheimer's disease. researchgate.net
SARS-CoV-2 Main Protease (Mpro): Exploring antiviral applications. ekb.eg
These studies consistently demonstrate that the quinazoline scaffold serves as a versatile anchor, with substituents at various positions dictating the specificity and strength of binding to the target protein through additional hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net For a hypothetical docking study of Quinazoline-4,6-diyl diacetate, the diacetate groups at the 4 and 6 positions would be analyzed for their potential to form hydrogen bonds or other interactions within a target's active site.
Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives This table is interactive. You can sort the columns by clicking on the headers.
| Target Protein | PDB Code | Quinazoline Derivative Class | Key Interacting Residues (Example) | Reference |
|---|---|---|---|---|
| EGFR | 2ITO, 1M17 | Quinazolin-4(3H)-ones | Met793, Cys797 | frontiersin.orgresearchgate.net |
| DNA Gyrase | - | Quinazolinone Schiff Bases | Asn46, Asp73, Arg136 | nih.gov |
| COVID-19 Mpro | 6LU7 | Quinazolin-2,4-diones | His41, Cys145 | ekb.eg |
| PDE7A | - | Hydrazinoquinazolines | - | nih.gov |
Quantum Chemical Calculations and Electronic Properties (e.g., DFT, HOMO-LUMO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into molecular structure, reactivity, and spectroscopic properties. For quinazoline derivatives, DFT studies are used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can more readily engage in chemical reactions. In the context of drug design, these calculations help in understanding the electronic aspects of ligand-receptor interactions. nih.govnih.gov For instance, DFT analyses have been used to study the reactivity of quinazoline-based inhibitors of acetylcholinesterase and EGFR, correlating electronic properties with their inhibitory potential. frontiersin.orgnih.gov The distribution of electron density, visualized through Molecular Electrostatic Potential (MESP) maps, can identify regions of a molecule that are likely to be involved in electrostatic interactions with a biological target. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.
Numerous 3D-QSAR studies have been conducted on quinazoline analogues to identify the key structural features required for their biological activity. frontiersin.org These models are often built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The process involves aligning a set of quinazoline derivatives with known activities and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting contour maps highlight regions where modifications to the molecular structure would likely increase or decrease activity.
Successful QSAR models have been developed for various classes of quinazoline inhibitors, including those targeting:
EGFR: Guiding the design of more potent anticancer agents. frontiersin.org
Acetylcholinesterase: Identifying new potential treatments for Alzheimer's disease. nih.gov
Histone Deacetylase 6 (HDAC6): For the development of novel therapeutics. nih.gov
These models provide predictive tools that can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. researchgate.net
Table 2: Statistical Parameters from a Sample 3D-QSAR Study on EGFR Inhibitors
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F value | Reference |
|---|
Note: q² > 0.5 and r² > 0.6 are generally considered indicative of a robust model.
Molecular Dynamics Simulations in Mechanistic Elucidation
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of quinazoline derivatives, MD simulations provide a dynamic view of the ligand-receptor complex, offering insights that are not available from static docking poses.
MD simulations are frequently performed on docked complexes of quinazoline ligands and their target proteins to:
Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation period, researchers can determine if the binding pose is stable. researchgate.netresearchgate.net
Analyze Conformational Changes: Simulations can reveal how the protein and ligand adapt to each other upon binding.
Characterize Key Interactions: The persistence of hydrogen bonds and other interactions throughout the simulation can be analyzed to identify the most critical contacts for binding affinity. researchgate.net
Calculate Binding Free Energy: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov
Studies on quinazoline derivatives targeting EGFR, PARP1, STAT3, and PDE7 have utilized MD simulations to confirm the stability of the docked poses and to elucidate the dynamic behavior of the ligand within the active site. frontiersin.orgresearchgate.netresearchgate.net These simulations often run for hundreds of nanoseconds to ensure a thorough exploration of the conformational landscape of the complex. frontiersin.org
Research Findings on this compound Remain Undisclosed in Publicly Available Literature
Following an extensive review of scientific databases and publicly available research, no specific information has been found for the chemical compound "this compound." Detailed searches for its synthesis, biological activity, and pre-clinical data yielded no results, preventing the compilation of an article based on the requested scientific outline.
The search for data on "this compound" included targeted queries for its potential molecular interactions and pharmacological effects, such as:
Enzyme inhibition studies (Kinases, Hydrolases, Cholinesterase, DPP-4, HDAC6)
Receptor binding and signaling pathway interference (NF-κB, EGFR)
Pre-clinical cellular and molecular effects (Apoptosis Induction, Cell Cycle Arrest)
Inhibition of mitochondrial complex I
Exploratory anti-proliferative activity in research cell lines
While a significant body of research exists for the broader family of quinazoline derivatives, many of which exhibit potent biological activities, the specific diacetate derivative substituted at the 4- and 6-positions does not appear in the accessible scientific literature. Information was found for related but structurally distinct compounds such as 4-Oxo-3,4-dihydroquinazoline-6,7-diyl diacetate and 4-chloroquinazoline-6,7-diyl diacetate, but these are not the subject of the requested article.
The absence of data indicates that "this compound" may be a novel compound that has not yet been described in peer-reviewed publications, a proprietary molecule not disclosed in the public domain, or a chemical that has not been subjected to the specific biological interrogations outlined. Therefore, it is not possible to provide an analysis of its mechanistic research or pre-clinical biological activities at this time.
Below is a table of compounds that were identified during the search for the requested molecule.
Mechanistic Research and Pre Clinical Biological Interrogations
Exploratory Pre-clinical Pharmacological Activities
Anti-microbial Research (e.g., Anti-bacterial, Anti-fungal, Anti-viral, Anti-tubercular)
No specific studies on the anti-microbial activity of Quinazoline-4,6-diyl diacetate were found in the public scientific literature. While the broader class of quinazolines has shown promise in this area, data for this specific compound is not available.
Anti-inflammatory Mechanistic Studies
There is no available research detailing the anti-inflammatory mechanisms of this compound.
Other Investigational Biological Activities in Pre-clinical Models (e.g., Antiplatelet, Antiglycating, Corrosion Inhibition)
No pre-clinical data on the antiplatelet, antiglycating, or corrosion inhibition properties of this compound could be located.
Prodrug Research and Bioactivation Mechanisms
Enzyme-Mediated Prodrug Activation Strategies in Research
Information regarding enzyme-mediated prodrug activation of this compound is not available in the reviewed literature.
Chemical Stability and Lipophilicity Modulation for Research Applications
Specific studies on the chemical stability and lipophilicity of this compound are absent from the public scientific record.
Selectivity Profiling in Cellular Models (e.g., Cancer vs. Non-cancerous Cells)
No data on the selectivity profiling of this compound in cancer versus non-cancerous cells has been published.
Table of Mentioned Compounds
Since no specific research on "this compound" was found, a table of compounds as requested in the instructions cannot be generated.
Advanced Analytical Methodologies in Compound Characterization and Research
Spectroscopic Characterization for Structural Elucidation of Research Compounds (e.g., NMR, Mass Spectrometry, IR, UV-Vis)
Spectroscopy is the principal toolset for elucidating the molecular structure of newly synthesized compounds. Each technique provides a unique piece of the structural puzzle, and together they allow for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For quinazoline (B50416) derivatives, ¹H and ¹³C NMR spectra are used to confirm the arrangement and chemical environment of every proton and carbon atom.
For instance, in the characterization of a related compound, Dimethyl 2,2′-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)diacetate , specific signals in the ¹H-NMR spectrum can be assigned to the protons on the quinazoline ring and the diacetate substituents. nih.gov Aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while protons of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the acetate (B1210297) moieties appear further upfield. nih.gov
Table 1: Example ¹H-NMR Spectroscopic Data for Dimethyl 2,2′-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)diacetate nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 8.11 | d | Ar-H (Quinazoline ring) |
| 7.80 | t | Ar-H (Quinazoline ring) |
| 7.46 | d | Ar-H (Quinazoline ring) |
| 7.37 | t | Ar-H (Quinazoline ring) |
| 5.01 | s | -CH₂- |
| 4.73 | s | -CH₂- |
| 3.71 | s | 2 x -CH₃ |
Data recorded in DMSO-d₆. s = singlet, d = doublet, t = triplet.
Similarly, ¹³C-NMR provides a count of unique carbon atoms and information about their hybridization and neighboring groups. nih.govnih.gov
Mass Spectrometry (MS) Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with extremely high precision, which allows for the calculation of the exact elemental formula. nih.goveurjchem.com For the parent Quinazoline heterocycle, electron ionization mass spectrometry shows a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov For more complex derivatives, such as Dibenzyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate , HRMS-ESI can find the protonated molecule [M+H]⁺ at m/z 459.1552, which corresponds to the calculated value for the formula C₂₆H₂₃N₂O₆, confirming its elemental composition. nih.gov
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups within a molecule. nih.govresearchgate.net Molecules absorb infrared radiation at characteristic frequencies that correspond to the vibrations of their bonds (e.g., stretching, bending). For a compound like Quinazoline-4,6-diyl diacetate, one would expect to see characteristic absorption bands for the ester carbonyl (C=O) groups, typically in the range of 1735-1750 cm⁻¹, as well as vibrations corresponding to the C-O bonds and the aromatic C=N and C=C bonds of the quinazoline ring system. eurjchem.comnih.gov
UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The UV-Vis absorption spectra of quinazoline derivatives in solution generally exhibit two primary absorption bands. researchgate.net These correspond to the π → π* transitions of the aromatic system and the n → π* transitions involving the non-bonding electrons on the nitrogen atoms. researchgate.net The exact position and intensity of these bands can be influenced by substituents on the quinazoline ring. researchgate.net
Table 2: General UV-Vis Absorption Bands for Quinazoline Derivatives researchgate.net
| Wavelength Range (nm) | Transition Type | Description |
|---|---|---|
| 240–300 nm | π → π* | High-energy transition within the aromatic ring system. |
| 310–425 nm | n → π* | Lower-energy transition involving non-bonding electrons on heteroatoms. |
Data obtained in acetonitrile.
Crystallographic Analysis for Conformation and Binding Insights (e.g., X-ray Diffraction)
While spectroscopic methods reveal the connectivity of atoms, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. sioc-journal.cnresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise 3D model of the electron density, and thus the atomic positions. ajol.infomdpi.com
The analysis revealed that the more potent ligand adopted an "extended" conformation, while the less active compound had a "folded" conformation. nih.gov This insight into the spatial relationship between different parts of the molecule is critical for understanding its interaction with a biological target and for guiding the design of new, more effective compounds. nih.gov
The data obtained from a crystallographic analysis includes the crystal system, space group, and unit cell dimensions, which precisely define the arrangement of molecules in the crystal lattice. ajol.info
Table 3: Example of Single-Crystal X-ray Diffraction Data for a 4-Arylaminoquinazoline Derivative ajol.info
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.3637(4) |
| b (Å) | 12.7902(2) |
| c (Å) | 13.2240(5) |
| β (°) | 117.030(5) |
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. In chemical synthesis, it is essential for both the purification of the final product and the assessment of its purity.
Thin-Layer Chromatography (TLC) TLC is a rapid, qualitative technique used to monitor the progress of a reaction, determine the number of components in a mixture, and find a suitable solvent system for large-scale purification. nih.govresearchgate.net A small spot of the reaction mixture is applied to a plate coated with an adsorbent (like silica (B1680970) gel), which is then developed in a sealed chamber with a specific solvent mixture (eluent). The different components travel up the plate at different rates, allowing for their separation and visualization, often under a UV lamp. nih.gov
Column Chromatography For the purification of research compounds, column chromatography is one of the most common methods. mdpi.comdergipark.org.tr The crude product is loaded onto a glass column packed with a stationary phase, such as silica gel, and a solvent (eluent) is passed through the column. acs.orgbeilstein-journals.org The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent. In the synthesis of various quinazoline derivatives, purification is frequently achieved using column chromatography with eluent systems like petroleum ether and ethyl acetate in varying ratios. acs.org
High-Performance Liquid Chromatography (HPLC) HPLC is a more advanced form of column chromatography that uses high pressure to pump the solvent through a column with smaller particle sizes, leading to much higher resolution and faster separation times. Preparative HPLC can be used to purify compounds to a very high degree. nih.gov Analytical HPLC is a primary method for determining the purity of a final compound, often expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Future Directions and Emerging Research Avenues
Untapped Synthetic Strategies and Sustainable Approaches
The synthesis of quinazoline (B50416) derivatives is moving towards more efficient, cost-effective, and environmentally friendly methods. nih.govresearchgate.net While traditional methods have been effective, emerging strategies focus on green chemistry principles to minimize waste and hazardous substances. researchgate.net
Untapped Synthetic Strategies:
Metal-Catalyzed Reactions: Recent advances have seen the use of various metal catalysts, such as manganese(I), for the dehydrogenative coupling reactions to form the quinazoline core. nih.gov One-pot cascade annulation reactions using copper catalysts also represent a facile method for constructing substituted quinazolines from simple starting materials. nih.gov
Photochemical and Electrochemical Synthesis: Light-induced or electrochemical approaches offer metal- and catalyst-free alternatives for synthesizing quinazolinones. These methods are environmentally friendly and allow for selective chemical transformations. researchgate.net
Multi-component Reactions (MCRs): Four-component reactions starting from simple anilines and aldehydes under metal-free conditions are being developed for the direct functionalization of C-H bonds, providing a straightforward route to complex quinazoline structures. rsc.org
Sustainable and Green Approaches: The principles of green chemistry are increasingly being integrated into quinazoline synthesis. researchgate.netresearchgate.net This involves the use of:
Recyclable Catalysts: Novel nano-catalysts, such as magnetic modified graphene oxide supported with copper, are being designed. nih.govnih.gov These catalysts are efficient, stable, selective, reusable, and allow for easy separation from the reaction mixture. nih.govnih.gov
Green Solvents and Conditions: Research is focused on using environmentally benign solvents like water or methanol (B129727), or even solvent-free conditions, often coupled with microwave or ultrasonic irradiation to accelerate reactions. researchgate.netresearchgate.net
| Method | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Magnetic Graphene Oxide Nano-catalyst | GO@Fe3O4@...Cu(II) NPs, Solvent-free | High efficiency, short reaction time, reusable catalyst, easy separation. | nih.gov |
| Microwave-assisted Synthesis | Phosphotungstic acid, Solvent-free | Rapid reaction times (minutes), excellent yields. | researchgate.net |
| Electrochemical Synthesis | Metal- and catalyst-free | Environmentally friendly, low cost, convenient operation. | researchgate.net |
| Four-component Reaction | Metal-free, Ammonium (B1175870) iodide | Facile construction from simple, readily available reactants. | rsc.org |
Advanced Computational Approaches for Novel Quinazoline Derivative Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel quinazoline derivatives with improved potency and selectivity. nih.gov These methods provide deep insights into the molecular interactions between ligands and their biological targets.
Molecular Docking and Simulation: Molecular docking is widely used to predict the binding orientation and affinity of novel quinazoline derivatives to their target proteins, such as the epidermal growth factor receptor (EGFR). researchgate.net This is often followed by molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are employed to establish a correlation between the structural features of quinazoline analogues and their biological activity. mdpi.com These models help in identifying key pharmacophoric features required for activity and guide the design of new compounds with enhanced efficacy.
Pharmacophore Modeling: Field-based 3D-QSAR pharmacophore design has been successfully used to identify novel lead molecules as potent inhibitors of enzymes like acetylcholinesterase (AChEIs), which is relevant for treating neurodegenerative diseases. mdpi.com
The integration of these computational techniques allows for the virtual screening of large compound libraries and the de novo design of quinazoline derivatives with tailored pharmacological profiles, significantly accelerating the drug development pipeline. tandfonline.comnih.gov
| Computational Method | Application in Quinazoline Research | Key Outcomes | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and interactions with targets like EGFR. | Identification of key amino acid interactions; guiding lead optimization. | researchgate.net |
| Molecular Dynamics (MD) Simulation | Assessing the stability of quinazoline-protein complexes. | Understanding dynamic behavior and conformational changes upon binding. | nih.gov |
| 3D-QSAR | Relating molecular structure to biological activity. | Developing predictive models for designing more potent compounds. | mdpi.com |
Identification of Novel Pre-clinical Targets and Mechanisms of Action
While quinazoline derivatives are well-known for their anticancer properties, particularly as EGFR inhibitors, ongoing research is uncovering a plethora of new preclinical targets and mechanisms of action. nih.govnih.govwisdomlib.orgnih.gov
Emerging Anticancer Targets: Beyond EGFR, quinazoline-based compounds are being investigated as inhibitors of other key players in cancer progression:
Tubulin Polymerization: Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, a mechanism distinct from EGFR inhibition, which is crucial for cell division. nih.govnih.gov
DNA Repair Enzymes: Inhibition of enzymes like poly-(ADP-ribose) polymerase (PARP) and thymidylate synthase by quinazoline derivatives represents a promising strategy to induce cancer cell death. nih.govorientjchem.org
Cyclin-Dependent Kinases (CDKs): Novel pyrazolo[4,3-h]quinazoline derivatives have been identified as potent and selective inhibitors of CDK4/6, which are critical regulators of the cell cycle. nih.gov
KRAS G12C: Recently, quinazoline analogues have been designed as covalent inhibitors of the KRAS G12C mutant protein, a significant target in several cancers. researchgate.net
Expanding Therapeutic Areas: The therapeutic potential of quinazolines extends far beyond oncology. mdpi.com New research is exploring their utility in:
Neurodegenerative Diseases: Quinazoline derivatives have been found to inhibit monoamine oxidases (MAO) and act as acetylcholinesterase inhibitors (AChEIs), suggesting their potential in treating Alzheimer's and Parkinson's diseases. mdpi.com
Infectious Diseases: The quinazoline scaffold is being explored for its antibacterial, antifungal, antimalarial, and antiviral activities. orientjchem.orgmdpi.com For instance, quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov
Inflammatory and Metabolic Disorders: Quinazolines have shown anti-inflammatory and anti-diabetic effects, with some derivatives inhibiting alpha-glucosidase. wisdomlib.orgmdpi.com
The diverse biological activities of quinazolines underscore the importance of continued screening and mechanistic studies to identify novel targets and expand their therapeutic applications. nih.gov
Interdisciplinary Research Opportunities for Quinazoline-4,6-diyl Diacetate and its Analogues
The full potential of this compound and its analogues can be realized through synergistic collaborations across various scientific disciplines.
Medicinal Chemistry and Chemical Biology: The core expertise of medicinal chemists in designing and synthesizing novel analogues can be combined with the tools of chemical biology to develop specific probes for identifying new protein targets and elucidating complex cellular pathways.
Pharmacology and Oncology: Collaborative efforts between pharmacologists and oncologists are crucial for the preclinical and clinical evaluation of new quinazoline-based anticancer agents. nih.govresearchgate.net This includes assessing their efficacy in relevant cancer models, understanding mechanisms of drug resistance, and exploring combination therapies. nih.gov
Materials Science and Nanotechnology: The quinazoline scaffold can be integrated into novel materials. For example, the coordination of quinazoline derivatives with metal ions can lead to new metal-organic frameworks (MOFs) or nanoparticles with unique catalytic or therapeutic properties. orientjchem.org
Computational Science and Structural Biology: A close collaboration between computational chemists and structural biologists can accelerate the drug design process. X-ray crystallography of quinazoline derivatives bound to their targets can provide experimental validation for computational models and offer precise blueprints for designing next-generation inhibitors. tandfonline.com
By fostering these interdisciplinary partnerships, researchers can leverage diverse expertise to overcome existing challenges and unlock new therapeutic avenues for quinazoline-based compounds, including derivatives of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Quinazoline-4,6-diyl diacetate, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via acetylation of quinazoline-4,6-diol precursors using acetic anhydride under reflux conditions. Catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity validation requires -NMR (to confirm acetyl group integration), HPLC (≥95% purity threshold), and melting point analysis .
Q. Which in vitro assays are suitable for preliminary screening of its anti-proliferative activity?
- Methodological Answer : Use cell viability assays (e.g., MTT or Cell Counting Kit-8) on cancer cell lines (e.g., NCI-H460 or A549). Dose-response curves (0.1–100 µM, 24–72 hours) and IC calculations are critical. Include positive controls (e.g., doxorubicin) and triplicate replicates. Data should be analyzed via one-way ANOVA with Tukey’s post hoc test () to confirm significance .
Q. How should researchers characterize its stability under physiological conditions?
- Methodological Answer : Perform accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS at 0, 6, 12, 24, and 48 hours. Quantify parent compound loss and identify degradation products (e.g., hydrolyzed diol derivatives) using high-resolution mass spectrometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Methodological Answer : Apply D-optimal experimental design to evaluate variables like temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.5–5 mol%). Response surface methodology (RSM) can model interactions between factors. For scalability, transition from batch to flow chemistry systems to enhance reproducibility .
Q. How to resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer : Conduct mechanistic studies to identify cell-specific factors, such as metabolic enzyme expression (e.g., esterases) or membrane permeability. Use siRNA knockdown or CRISPR-Cas9 to validate targets. Cross-validate results with orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with modified acetyl groups (e.g., propionyl, trifluoroacetyl) or quinazoline core substitutions. Assess bioactivity changes and perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities for targets like dihydrofolate reductase (DHFR). Validate predictions with enzyme inhibition assays .
Q. How to analyze multi-kinase inhibition profiles using computational tools?
- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Build 3D-QSAR models (CoMFA, CoMSIA) to correlate structural features with kinase selectivity. Integrate molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .
Q. What advanced statistical methods are recommended for complex dataset analysis?
- Methodological Answer : For multivariate data (e.g., omics or high-content screening), apply machine learning algorithms (random forest, SVM) to classify active/inactive compounds. Use hierarchical clustering to group analogs by bioactivity patterns. Report effect sizes and confidence intervals to avoid overinterpretation of -values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
